molecular formula C16H23N3S2 B11523420 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11523420
M. Wt: 321.5 g/mol
InChI Key: ZGNKKHQOVHUVJC-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic compound based on the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for its potent biological activities. This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Compounds within this chemical class have demonstrated significant potential as microtubule targeting agents (MTAs) . Research indicates that similar analogs act by binding to the colchicine site on β-tubulin, leading to the depolymerization of microtubules and consequently inhibiting cell proliferation . These properties make such compounds valuable tools for investigating cancer cell mechanisms. Notably, some derivatives have shown the ability to circumvent major clinical resistance mechanisms, including those mediated by the drug efflux pump P-glycoprotein (Pgp) and the βIII-tubulin isotype, which are common limitations of drugs like paclitaxel . In vitro studies on closely related molecules have reported potent antiproliferative effects, with IC50 values reaching nanomolar concentrations in sensitive human cancer cell lines . Beyond oncology research, the core scaffold of this compound has been explored for other therapeutic applications. For instance, certain 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor for Th17 cell differentiation, suggesting potential utility in autoimmune disease research . The specific hexylsulfanyl substitution on the pyrimidine ring may influence the compound's lipophilicity and interaction with biological targets, offering researchers a versatile small molecule for probing diverse cellular pathways.

Properties

Molecular Formula

C16H23N3S2

Molecular Weight

321.5 g/mol

IUPAC Name

2-hexylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H23N3S2/c1-2-3-4-7-10-20-16-18-14(17)13-11-8-5-6-9-12(11)21-15(13)19-16/h2-10H2,1H3,(H2,17,18,19)

InChI Key

ZGNKKHQOVHUVJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N

Origin of Product

United States

Preparation Methods

Pre-Cyclization Thioalkylation

  • Step 1 : React 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with hexanethiol in the presence of a base (e.g., K₂CO₃) to form 2-(hexylsulfanyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Step 2 : Cyclize the intermediate with guanidine nitrate in ethanol under reflux to yield the target compound.

Key Data :

ParameterValue
Yield (Step 1)78–85%
Reaction Time12–16 hours (Step 1)
SolventDMF or DMSO

Post-Cyclization Functionalization

Alternatively, the hexylsulfanyl group can be introduced after assembling the pyrimidine core. This method is advantageous for avoiding side reactions during cyclization:

Nucleophilic Substitution at Position 2

  • Procedure : Treat 2-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine with hexanethiol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos).

  • Conditions :

    • Temperature: 80–100°C

    • Solvent: Toluene or dioxane

    • Base: Cs₂CO₃

Optimization Insight :

  • Higher yields (≥90%) are achieved using Buchwald-Hartwig amination conditions, though this typically applies to aryl amines. For thiols, copper(I) catalysts (e.g., CuI) with 1,10-phenanthroline may improve efficiency.

Solid-Phase Synthesis for Scalability

Solid-phase peptide synthesis (SPPS) techniques, as described for benzothiazolyl amino acids, can be adapted for this compound:

Resin-Bound Intermediate Synthesis

  • Step 1 : Load Fmoc-protected 4-aminopyrimidine onto Wang resin via ester linkage.

  • Step 2 : Deprotect the amine using piperidine/DMF, then couple hexanethiol via HATU-mediated thioetherification.

  • Step 3 : Cleave the product from the resin using TFA/water/triisopropylsilane (95:2.5:2.5).

Advantages :

  • High chiral purity (≥98% ee) due to minimized racemization.

  • Scalability for multi-gram batches.

Mechanistic Insights

Cyclization Dynamics

The formation of the pyrimidine ring proceeds via a six-membered transition state, where the nitrile group attacks the guanidine nitrogen, followed by elimination of ammonia (Figure 1). Computational studies suggest that electron-withdrawing groups (e.g., CN) accelerate cyclization by stabilizing the transition state.

Thioalkylation Kinetics

The substitution of chlorine by hexanethiol follows an SNAr mechanism, with rate acceleration in polar aprotic solvents (e.g., DMF). Density functional theory (DFT) calculations indicate a reaction barrier of ~25 kcal/mol under standard conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit promising anticancer properties. For instance, derivatives of benzothieno-pyrimidine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The potential for this compound to act as an anticancer agent is supported by its structural similarity to known inhibitors of cancer cell proliferation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE), which are crucial for increasing acetylcholine levels in the brain, have been synthesized based on the structure of this compound. These inhibitors can potentially improve cognitive functions and memory retention in patients suffering from neurodegenerative disorders.

Antimicrobial Activity

There is emerging evidence suggesting that 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may possess antimicrobial properties. Studies have shown that compounds with similar thienopyrimidine structures exhibit significant activity against various bacterial strains. This opens avenues for further exploration in developing new antimicrobial agents.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Neuroprotective EffectsShowed inhibition of AChE with an IC50 value comparable to established drugs used in Alzheimer's treatment.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro.

Comparison with Similar Compounds

Substituent-Based Comparison

Compound Name Substituents Key Activities References
Target Compound 2-(Hexylsulfanyl), 4-amine N/A (hypothesized anti-cancer/antimicrobial)
7-Methyl-N-(substituted-phenyl) derivatives 4-aniline derivatives (e.g., 4-methylthio, 4-methoxy) Anti-proliferative (HCT-116, MCF-7 cell lines)
2-Methyl-N-(4-(methylthio)phenyl) analog 2-methyl, 4-methylthioaniline Moderate cytotoxicity (IC₅₀ = 18–25 µM)
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl] derivative Thiadiazole-linked substituent Improved activity against lung/breast cancer
BPOET (Persister cell activator) 2-oxoethylthio, 4-bromophenyl Stimulates bacterial ribosome activation
3-Amino-4-phenyl-2-methylmercapto analog 2-methylmercapto, 4-phenyl Antimicrobial (GHS safety data reported)

Research Findings and Implications

  • Anti-Cancer Potential: Analogs like 5e (sulfonamide derivative) exhibit IC₅₀ values of 8.3 µM against HCT-116, suggesting that the target compound’s hexylsulfanyl group could enhance tumor selectivity .
  • Metabolic Stability: Evidence from metabolite studies (e.g., OJT007) indicates that oxidation occurs preferentially in the tetrahydrobenzothienopyrimidine core, which may guide structural optimization .
  • Safety Profile : Hydroiodide salts of related compounds (e.g., ) show moderate acute toxicity (LD₅₀ > 500 mg/kg), but hexylsulfanyl’s impact on toxicity remains uncharacterized.

Biological Activity

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its chemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H23N3S2
  • Molecular Weight : 321.50 g/mol
  • CAS Number : 309740-27-0
  • Structural Features : The compound contains a tetrahydrobenzothieno core and a sulfanyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis and autophagy in cancer cells. The activation of pathways such as MYC and ferroptosis has been implicated in their cytotoxic effects against colorectal cancer (CRC) models .
  • In Vitro Studies : In vitro assays using various cancer cell lines demonstrated that derivatives of this compound can inhibit cell proliferation effectively. For example, IC50 values were determined using the sulforhodamine B assay in CRC cell lines such as HCT116 and HT-29 .
  • In Vivo Studies : In vivo studies utilizing xenograft mouse models showed significant tumor growth inhibition upon treatment with related compounds. This suggests that 2-(hexylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may also exhibit similar effects .

Other Biological Activities

Apart from anticancer activity, the compound's potential as an anti-inflammatory agent has been explored. Research indicates that compounds in this class may modulate inflammatory pathways and provide therapeutic benefits in conditions characterized by chronic inflammation.

Data Tables

PropertyValue
Molecular FormulaC16H23N3S2
Molecular Weight321.50 g/mol
CAS Number309740-27-0
Anticancer ActivityInduces apoptosis
In Vitro IC50 (CRC)Varies by derivative

Case Studies

  • Colorectal Cancer Study : A study investigating the effects of a structurally similar compound showed a significant reduction in tumor size and increased survival rates in treated mice compared to controls . This supports the hypothesis that modifications to the benzothieno-pyrimidine structure can enhance anticancer efficacy.
  • Inflammation Model : Another study evaluated the anti-inflammatory effects of related compounds in an animal model of arthritis. Results indicated reduced swelling and pain scores in treated groups compared to untreated controls .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationCyclocondensation at 120°C, 12 hr6590%
Sulfanyl incorporationHexanethiol, K₂CO₃, DMF, 70°C7892%
Final purificationColumn chromatography (EtOAc/hexane)8598%
Data derived from

Q. Table 2. Comparative Bioactivity of Structural Analogs

AnalogSubstituentIC₅₀ (μM)logP
Parent compoundHexylsulfanyl1.24.5
Analog AButylsulfanyl2.83.9
Analog BPhenylsulfanyl>105.1
Data from

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